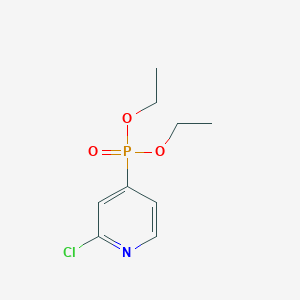
Diethyl (2-Chloro-4-pyridyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-Chloro-4-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-chloro-4-pyridyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2-Chloro-4-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-chloro-4-pyridine under suitable conditions. The reaction typically requires a base, such as sodium hydride, to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-Chloro-4-pyridyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions
Major Products Formed
Substitution Products: Amino or thiol-substituted pyridyl phosphonates
Oxidation Products: Phosphonic acids
Reduction Products: Phosphine derivatives
Hydrolysis Products: Phosphonic acid derivatives
Applications De Recherche Scientifique
Diethyl (2-Chloro-4-pyridyl)phosphonate has diverse applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of drugs targeting specific enzymes and receptors.
Industrial Applications: Employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mécanisme D'action
The mechanism of action of diethyl (2-chloro-4-pyridyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target molecule. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with phosphorylation processes in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (2-Aminoethyl)phosphonate: Similar structure but with an amino group instead of a chloro group.
Diethyl (2-Pyridyl)phosphonate: Lacks the chloro substituent on the pyridyl ring.
Diethyl (4-Chlorophenyl)phosphonate: Contains a phenyl ring instead of a pyridyl ring.
Uniqueness
Diethyl (2-Chloro-4-pyridyl)phosphonate is unique due to the presence of both a chloro substituent and a pyridyl ring, which confer distinct reactivity and interaction profiles compared to other phosphonate compounds. This combination allows for specific applications in organic synthesis and medicinal chemistry that are not achievable with other similar compounds .
Propriétés
Formule moléculaire |
C9H13ClNO3P |
|---|---|
Poids moléculaire |
249.63 g/mol |
Nom IUPAC |
2-chloro-4-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H13ClNO3P/c1-3-13-15(12,14-4-2)8-5-6-11-9(10)7-8/h5-7H,3-4H2,1-2H3 |
Clé InChI |
RPKUGJWNOWISIV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC(=NC=C1)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


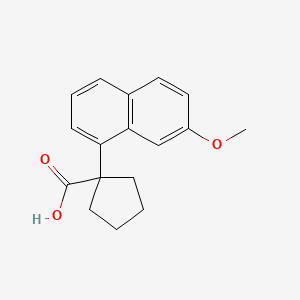
![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)

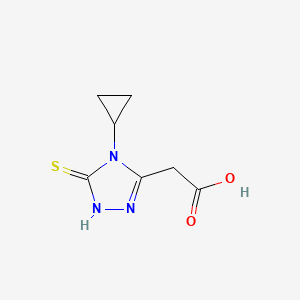
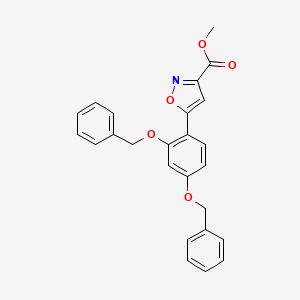
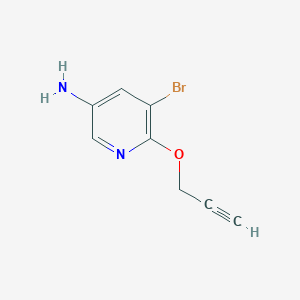

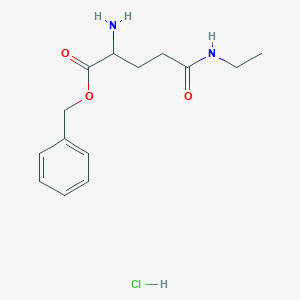

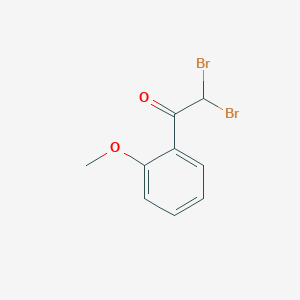

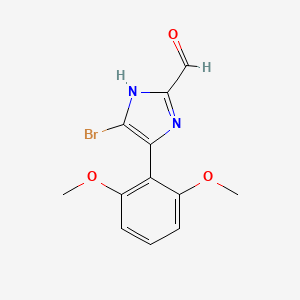
![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)

